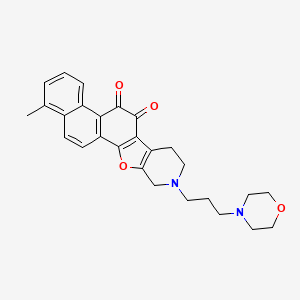
Nlrp3-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nlrp3-IN-14 is a potent and selective inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response and inflammation. This compound has shown significant potential in reducing the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a valuable tool in the study and treatment of inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-14 involves several key steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for the NLRP3 inflammasome. These modifications are achieved through reactions such as alkylation, acylation, and halogenation under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Nlrp3-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Commonly used to introduce or replace functional groups, improving the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the NLRP3 inflammasome.
科学研究应用
Nlrp3-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the structure-activity relationship of NLRP3 inhibitors.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, gout, and type 2 diabetes.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents.
作用机制
Nlrp3-IN-14 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The mechanism involves:
Binding to the NLRP3 Protein: this compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation.
Inhibition of Caspase-1 Activation: By inhibiting NLRP3, the compound prevents the activation of caspase-1, an enzyme crucial for the processing and release of IL-1β and IL-18.
Reduction of Cytokine Release: This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby reducing inflammation.
相似化合物的比较
Nlrp3-IN-14 is unique in its high selectivity and potency as an NLRP3 inhibitor. Similar compounds include:
MCC950: Another potent NLRP3 inhibitor, but with different binding characteristics and pharmacokinetic properties.
CY-09: A small molecule inhibitor of NLRP3 with a distinct mechanism of action.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Compared to these compounds, this compound offers a unique balance of potency, selectivity, and pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .
属性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
18-methyl-6-(3-morpholin-4-ylpropyl)-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3 |
InChI 键 |
YKKLCIHTCPISDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




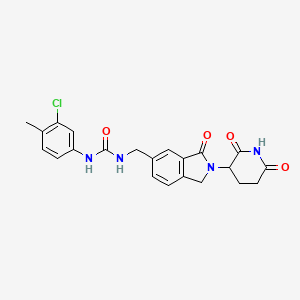
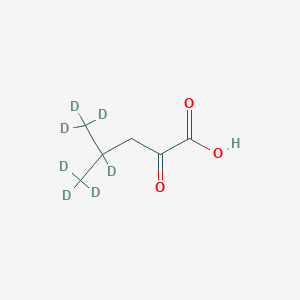
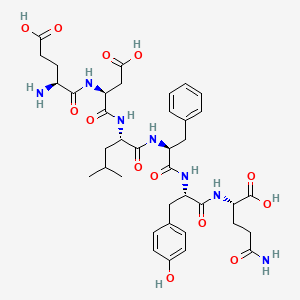
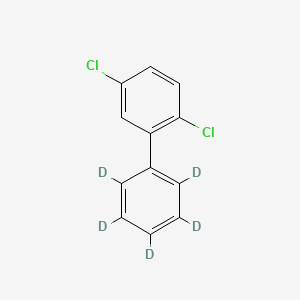

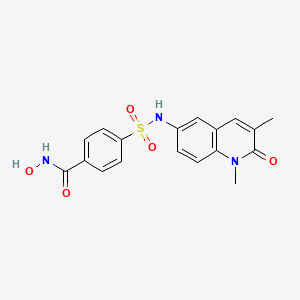

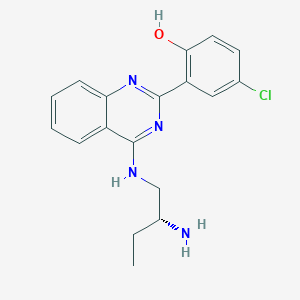
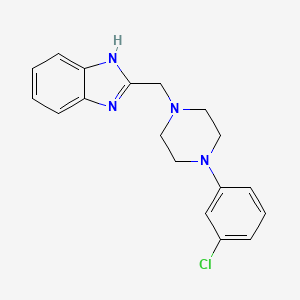
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
